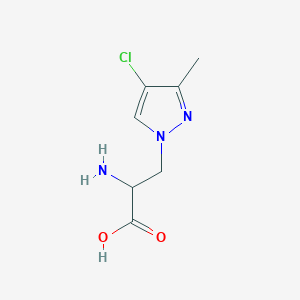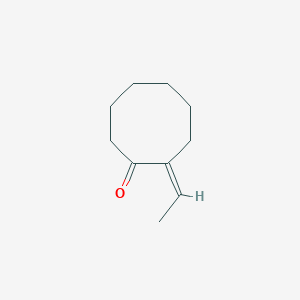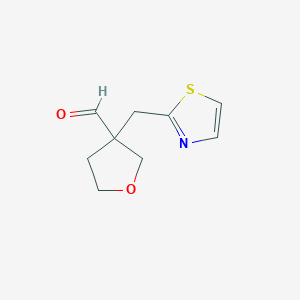
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is a heterocyclic compound that contains both thiazole and oxolane rings. The molecular formula of this compound is C₉H₁₁NO₂S, and it has a molecular weight of 197.25 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the oxolane moiety. One common method involves the reaction of thiazole derivatives with oxolane-3-carbaldehyde under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carboxylic acid.
Reduction: Formation of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts
作用機序
The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring is known to interact with various biological targets, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds with diverse biological activities.
Oxolane: A five-membered ring containing oxygen, commonly found in various organic compounds.
Uniqueness
3-(1,3-Thiazol-2-ylmethyl)oxolane-3-carbaldehyde is unique due to the combination of thiazole and oxolane rings in its structure. This combination imparts specific chemical and biological properties that are not observed in compounds containing only one of these rings .
特性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
3-(1,3-thiazol-2-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2S/c11-6-9(1-3-12-7-9)5-8-10-2-4-13-8/h2,4,6H,1,3,5,7H2 |
InChIキー |
MNWQKTWSEIINBB-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(CC2=NC=CS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
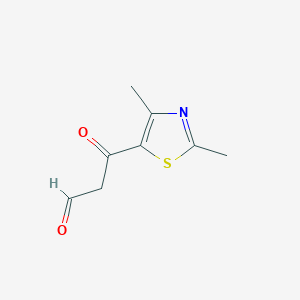
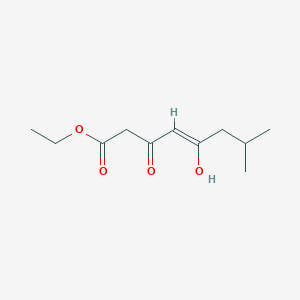
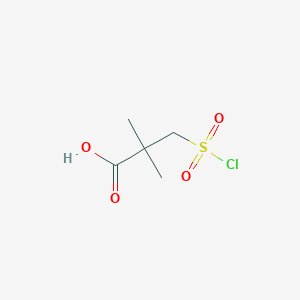
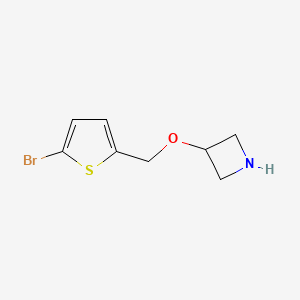
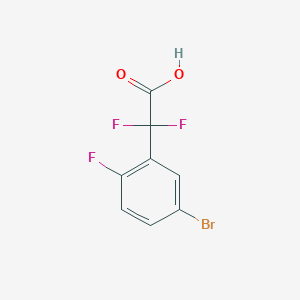
![8-Cyclopropyl-2H,3H,4H,5H-pyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B13070936.png)
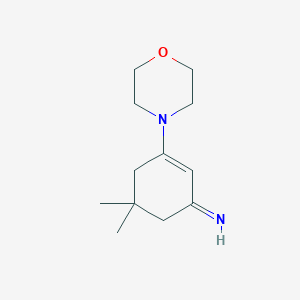
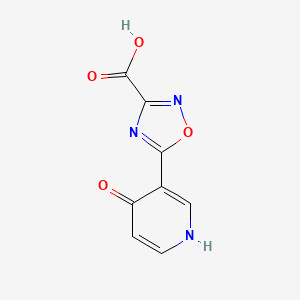
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
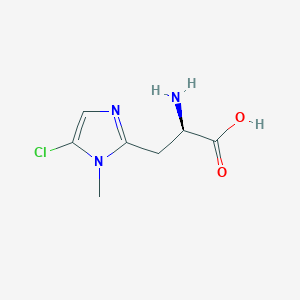
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)
